molecular formula C23H23N3O3 B11336922 7-(3,4-dimethoxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-(3,4-dimethoxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11336922
M. Wt: 389.4 g/mol
InChI Key: YGCJRBSMWYWEOP-UHFFFAOYSA-N
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Description

7-(3,4-Dimethoxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxy and amino groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 3-methylaniline in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized using a reagent like ammonium acetate under reflux conditions to yield the desired quinazolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dimethoxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

7-(3,4-Dimethoxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of methoxy and amino groups allows for hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 2-(4-methoxyphenyl)quinazolin-4(3H)-one share structural similarities.

    Methoxy-substituted Aromatics: Compounds such as 3,4-dimethoxybenzaldehyde and 3,4-dimethoxyaniline.

Uniqueness

7-(3,4-Dimethoxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is unique due to the combination of its quinazolinone core with methoxy and amino substituents. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-(3-methylanilino)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C23H23N3O3/c1-14-5-4-6-17(9-14)25-23-24-13-18-19(26-23)10-16(11-20(18)27)15-7-8-21(28-2)22(12-15)29-3/h4-9,12-13,16H,10-11H2,1-3H3,(H,24,25,26)

InChI Key

YGCJRBSMWYWEOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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